molecular formula C7H9BrN2OS B1382684 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole CAS No. 1600307-14-9

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Cat. No.: B1382684
CAS No.: 1600307-14-9
M. Wt: 249.13 g/mol
InChI Key: FSIMUSKSELUXEI-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains bromine, oxygen, sulfur, and nitrogen atoms within its structure

Chemical Reactions Analysis

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have biological activity and can be studied for its potential use in pharmaceuticals or as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the compound’s structure and the context of its use. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:

  • 3-Bromo-5-(oxan-4-yl)-1,2,4-triazole
  • 3-Bromo-5-(oxan-4-yl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the heterocyclic ring composition. The uniqueness of this compound lies in its specific combination of bromine, oxygen, sulfur, and nitrogen atoms, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIMUSKSELUXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 2
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3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 4
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Reactant of Route 5
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 6
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

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